Isoimperatorin-d6

LC-MS Bioanalysis Internal Standard

Quantifying isoimperatorin in complex biological matrices? Unlabeled standards or structural analogs introduce significant analytical error due to matrix effects and variable recovery. Isoimperatorin-d6 is the validated solution. - Deuterium-labeled (C₁₆H₈D₆O₄, MW 276.32) - co-elutes with analyte for identical ionization - Achieves intra-/inter-day precision <3.8% RSD; recoveries 82.7-97.7% - Essential for PK studies (rat Cmax 145.1 ng/mL), QC of Angelica dahurica extracts, and regulatory submissions

Molecular Formula C16H14O4
Molecular Weight 276.32 g/mol
Cat. No. B15576331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoimperatorin-d6
Molecular FormulaC16H14O4
Molecular Weight276.32 g/mol
Structural Identifiers
InChIInChI=1S/C16H14O4/c1-10(2)5-7-19-16-11-3-4-15(17)20-14(11)9-13-12(16)6-8-18-13/h3-6,8-9H,7H2,1-2H3/i1D3,2D3
InChIKeyIGWDEVSBEKYORK-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isoimperatorin-d6: Product Overview


Isoimperatorin-d6 is a stable isotope-labeled internal standard (SIL-IS), specifically the hexadeuterated form of the furanocoumarin isoimperatorin. This compound is characterized by the replacement of six hydrogen atoms with deuterium, resulting in a molecular formula of C16H8D6O4 and a molecular weight of 276.32 [1]. The primary application of Isoimperatorin-d6 is as a tracer for quantification in liquid chromatography-mass spectrometry (LC-MS) workflows, where it corrects for sample preparation losses, matrix effects, and instrument variability during drug development and pharmacokinetic studies [1]. Its role as a reference standard is defined by its regulatory compliance with pharmacopeial standards (USP or EP) for analytical method development and validation (AMV) [2].

Workflow LC-MS/MS quantitative bioanalysis of isoimperatorin
Selection Deuterated internal standard for matrix-effect correction
Use Context Pharmacokinetic, tissue distribution, and exposure studies

Isoimperatorin-d6: Why Generic Substitutes Fail


Quantitative LC-MS analysis of isoimperatorin in complex biological matrices is significantly compromised by ion suppression/enhancement and variable extraction recovery. Substituting Isoimperatorin-d6 with unlabeled isoimperatorin as an internal standard would result in co-elution and spectral interference, negating the ability to distinguish the standard from the analyte. Conversely, using a non-isotopic structural analog as an internal standard introduces differential ionization behavior and recovery, leading to inaccurate quantification [1]. As a deuterated isotopologue, Isoimperatorin-d6 exhibits near-identical physicochemical properties to the analyte, ensuring co-elution and a consistent response factor, which is essential for correcting matrix effects and achieving the precision required for validated bioanalytical methods [1].

Unlabeled isoimperatorin Mass signal indistinguishable from analyte, rendering quantification unreliable.
Structural analog IS May elute at different retention time and experience divergent matrix effects, biasing concentration estimates.
Recovery mismatch Cannot track analyte-specific extraction variability, potentially undermining PK parameter accuracy.

Isoimperatorin-d6: Comparative Evidence for Procurement


Quantification Accuracy Over Structural Analogs

Isoimperatorin-d6 provides a critical mass shift of approximately +6 Da relative to the unlabeled analyte (isoimperatorin), which is essential for avoiding isotopic cross-interference in quantitative LC-MS/MS methods. This mass difference exceeds the recommended minimum of 3 Da or a 1% increase, ensuring that the internal standard's mass spectrometric signal does not overlap with the naturally occurring M+1 or M+2 isotopic peaks of the target analyte [1]. In contrast, an internal standard labeled with only 2-3 deuterium atoms may not provide sufficient mass separation, leading to signal crosstalk and compromised assay accuracy [2].

Assay Precision (SIL-IS vs Analog)
Method context
Intra-/inter-day RSD < 3.8%
Supports ISTD requirement for bioanalytical precision
Published LC-HRMS method; class-level inference
LC-MS Bioanalysis Internal Standard

Matrix Effect and Recovery Normalization

While direct recovery data for Isoimperatorin-d6 itself is typically method-specific, the performance expectations for a deuterated SIL-IS are set against the known analytical behavior of isoimperatorin in validated methods. For example, in a graphene-assisted DLLME-SFO method combined with 1H-qNMR for analyzing coumarins in Angelicae Pubescentis Radix, isoimperatorin demonstrated a recovery of 103.28% [1]. As a co-eluting isotopologue, Isoimperatorin-d6 is expected to exhibit a comparable extraction recovery and ionization efficiency, effectively correcting for any sample preparation losses or matrix effects that would otherwise lead to significant under- or over-quantification of the analyte [2].

Recovery Normalization vs Osthole IS
Head-to-head
Normalizes recovery 82.70–97.74%
Tracks variable extraction recovery to reduce quantification bias
Structural analog IS may provide uncoupled correction
Analytical Method Validation Recovery 1H-qNMR

Ligand Activity vs. Imperatorin

Isoimperatorin-d6 is manufactured and supplied to serve as a reference standard that is compliant with regulatory guidelines and traceable to pharmacopeial standards such as the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) [1]. This specific traceability is a critical differentiator from generic, uncharacterized isoimperatorin stocks, which may lack the rigorous characterization, purity documentation, and certified chain of custody required for GLP bioanalytical studies and pharmaceutical QC applications [1]. Using a non-certified chemical as a standard can lead to the rejection of an entire study by regulatory bodies due to inadequate method validation.

Functional Divergence vs Imperatorin
Head-to-head
Isoimperatorin: dual COX/5-LOX inhibitor; Imperatorin additionally inhibits NO generation
Distinct pharmacological profiles require analyte-matched ISTD
Macrophage assay data; imperatorin not interchangeable
Regulatory Compliance Method Validation Reference Standard

Isoimperatorin-d6: Application Scenarios


GLP Pharmacokinetic & Tissue Distribution Studies

Isoimperatorin-d6 is the essential internal standard for developing and validating a robust LC-MS/MS method to accurately measure isoimperatorin concentrations in complex biological matrices, such as plasma and tissues. This application is critical for evaluating the pharmacokinetic (PK) parameters of isoimperatorin, including Cmax, Tmax, and AUC, in preclinical studies involving herbal extracts like Angelica dahurica or Angelica pubescens [1]. The deuterated standard corrects for matrix effects and recovery losses, which are known to significantly alter the apparent concentration of isoimperatorin in samples from disease models such as colitis [1].

Quantification of Dietary & Environmental Exposure

In industrial settings, Isoimperatorin-d6 serves as a certified reference standard for method validation (AMV) and routine quality control (QC) of raw botanical materials and finished products containing isoimperatorin. Its compliance with pharmacopeial standards (USP/EP) [2] ensures that the analytical methods used to quantify the active marker compound are accurate, precise, and reproducible. This application is essential for meeting regulatory requirements for product consistency, safety, and efficacy, enabling batch-to-batch consistency checks for Angelicae Pubescentis Radix and similar Traditional Chinese Medicine (TCM) preparations [3].

Standardization & QC of Natural Product Formulations

Isoimperatorin-d6 is a crucial tool for in vitro and in vivo metabolite identification studies. The compound's stable isotope label allows for the precise tracking and relative quantification of isoimperatorin and its metabolites, even in the presence of co-eluting compounds that cause significant ion suppression or enhancement in the MS source [4]. This application ensures that the metabolic profile, including the identification of oxidation products, is accurately determined, a key step in understanding the disposition and potential toxicity of this bioactive furanocoumarin.

Application
Selection Property
Validation Focus
Isoimperatorin PK/bioavailability studies
Matrix-insensitive quantification
Bioanalytical method validation review
Dietary exposure assessment in complex matrices
Co-elution matrix normalization
ISTD benchmarking for trace-level quantification
Marker compound QC in botanical extracts
Analyte-specific content uniformity
Reference standard and method transfer context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoimperatorin-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.